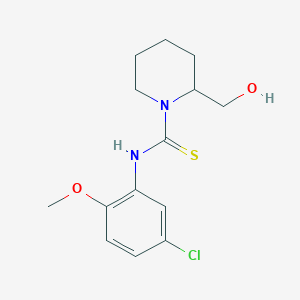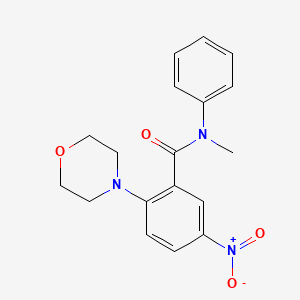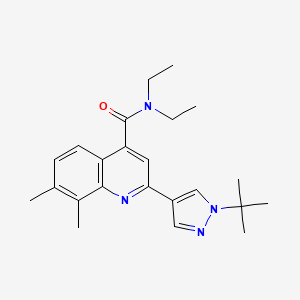
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide, also known as AIA, is a chemical compound that has been studied extensively in scientific research. AIA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes, including pain sensation, mood regulation, and appetite.
Mécanisme D'action
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in pain sensation, mood regulation, and appetite, among other processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are known to modulate pain sensation, mood, and appetite, among other processes. In animal models, this compound has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in lab experiments is its potent inhibition of FAAH, which allows for the study of endocannabinoid signaling pathways in the body. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
One limitation of using this compound in lab experiments is its specificity for FAAH. While this can be an advantage in some cases, it can also limit the ability to study other enzymes or signaling pathways that may be involved in the physiological effects of endocannabinoids.
Orientations Futures
There are many potential future directions for the study of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide and its therapeutic applications. One area of interest is the use of this compound in the treatment of chronic pain. This compound has been shown to reduce pain and inflammation in animal models, and further research is needed to determine its potential efficacy in human patients.
Another area of interest is the use of this compound in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in human patients.
Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve memory and cognitive function in animal models, and further research is needed to determine its potential efficacy in human patients.
Conclusion
This compound, or this compound, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, and may have potential applications in the treatment of chronic pain, drug addiction, and neurodegenerative diseases. Further research is needed to determine the full extent of this compound's therapeutic potential.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26INO/c1-2-16-8-17(21)3-4-18(16)22-19(23)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIUXIGJGDWHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)

![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)

![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B4141322.png)